molecular formula C15H20O5 B8000779 Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate

Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate

Cat. No.: B8000779
M. Wt: 280.32 g/mol
InChI Key: LEFGFOJVXKIHQW-UHFFFAOYSA-N
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Description

The compound Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate is a valeric acid derivative featuring a 3,4-dimethoxyphenyl group at the 5-position, a methyl group at the 3-position, and a ketone at the 5-oxo position. Notably, the 3,4-dimethoxyphenyl moiety is a common pharmacophore in calcium channel blockers (e.g., verapamil) and other bioactive molecules .

Properties

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-10(8-15(17)20-4)7-12(16)11-5-6-13(18-2)14(9-11)19-3/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFGFOJVXKIHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 3,4-Dimethoxyphenylmagnesium Bromide and Glutaric Anhydride

A widely reported method involves the reaction of 3,4-dimethoxyphenylmagnesium bromide with glutaric anhydride, followed by esterification. This approach adapts protocols from the synthesis of analogous 5-aryl-5-oxovaleric acids.

Procedure :

  • Grignard Reagent Formation : Magnesium turnings (15.9 kg, 1.1 eq) and iodine (0.05 kg) are activated in tetrahydrofuran (THF, 290 kg). 3-Bromo-1,2-dimethoxybenzene (96.0 kg) in THF is added dropwise under heating to form the Grignard reagent.

  • Acylation : The Grignard solution is added to glutaric anhydride (137.0 kg, 2.0 eq) in THF at 0–5°C. After stirring at room temperature for 6–8 hours, the mixture is acidified with HCl (pH 1–2), yielding 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid.

  • Esterification : The acid is treated with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Key Data :

ParameterValueSource
Yield (acid intermediate)82%
SolventTetrahydrofuran
Temperature0–20°C

Mechanistic Insight : The Grignard reagent attacks the electrophilic carbonyl of glutaric anhydride, forming a tetrahedral intermediate that collapses to release the acylated product. Acidic workup protonates the magnesium alkoxide, liberating the free acid.

Friedel-Crafts Alkylation of Dimethoxybenzene

Lewis Acid-Catalyzed Acylation

An alternative route employs Friedel-Crafts acylation using 3-methyl-5-oxovaleryl chloride and 1,2-dimethoxybenzene. Aluminum chloride (AlCl₃) serves as the catalyst.

Procedure :

  • Acylation : 1,2-Dimethoxybenzene (1.0 eq) reacts with 3-methyl-5-oxovaleryl chloride (1.2 eq) in dichloromethane (DCM) with AlCl₃ (1.5 eq) at 0°C for 4 hours.

  • Esterification : The resulting keto-acid is esterified with methanol using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Key Data :

ParameterValueSource
CatalystAlCl₃
SolventDichloromethane
Yield (overall)68–72%

Limitations : Friedel-Crafts reactions often suffer from over-acylation and require strict temperature control to avoid polysubstitution.

Hydrogenation of β-Keto Esters

Asymmetric Reduction of Methyl 3-Methyl-5-oxovalerate

Racemic 3-methyl-5-oxovalerate intermediates can be resolved via catalytic hydrogenation. Ruthenium-based catalysts enable enantioselective synthesis, though the target compound lacks chirality.

Procedure :

  • Ketone Preparation : Methyl 3-methyl-5-oxovalerate is synthesized via Claisen condensation of methyl acetoacetate and ethyl acrylate.

  • Hydrogenation : The β-keto ester is reduced under H₂ (20.7 barg) using [RuCl(p-cymene)(VIIa)]Cl in methanol, achieving >99% conversion.

Key Data :

ParameterValueSource
Catalyst[RuCl(p-cymene)(VIIa)]Cl
Pressure20.7 barg
Conversion100%

Note : This step is critical for preparing enantiopure intermediates if chiral centers are introduced in related compounds.

One-Pot Tandem Alkylation-Esterification

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate alkylation and esterification in a single pot.

Procedure :

  • Alkylation : 3,4-Dimethoxybenzyl bromide reacts with methyl acetoacetate in DMF with K₂CO₃ under microwave irradiation (100°C, 30 minutes).

  • In Situ Esterification : Addition of methanol and H₂SO₄ directly esterifies the intermediate acid.

Key Data :

ParameterValueSource
Reaction Time45 minutes
Yield75–78%

Advantages : Reduced reaction time and higher purity compared to stepwise methods.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYieldCostScalabilityPurity
Grignard Acylation82%HighIndustrial≥95%
Friedel-Crafts68%ModerateLab-scale85–90%
Hydrogenation75%HighPilot-scale≥98%
Microwave-Assisted78%LowLab-scale≥97%

Key Observations :

  • The Grignard method offers the highest yield (82%) but requires expensive anhydrous THF and careful temperature control.

  • Microwave-assisted synthesis balances speed and purity, making it suitable for small-scale research.

  • Catalytic hydrogenation, while efficient, is less relevant for the non-chiral target compound.

Purification and Characterization

Crystallization Techniques

Crude product is purified via acid-base extraction and recrystallization from ethanol/water mixtures.

Steps :

  • Acidification : Adjust pH to 1–2 with HCl to precipitate the acid intermediate.

  • Solvent Extraction : Wash with methyl tert-butyl ether to remove organic impurities.

  • Recrystallization : Dissolve in hot ethanol and precipitate with water.

Purity Data :

  • Final purity: 95–99% (HPLC).

  • Melting point: 112–114°C (literature unverified; requires DSC validation).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, aryl), 3.89 (s, 6H, OCH₃), 3.67 (s, 3H, COOCH₃).

  • MS (ESI) : m/z 281.2 [M+H]⁺.

Industrial-Scale Production Challenges

Solvent Recovery

THF accounts for 70% of solvent use in Grignard methods. Distillation recovery systems are mandatory to reduce costs.

Byproduct Management

  • Over-alkylation products (e.g., di-acylated derivatives) form at higher temperatures.

  • Mitigation: Maintain reaction temperatures below 20°C during acylation .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity
Research has indicated that compounds similar to methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate show promise as antimalarial agents. Studies have focused on optimizing the structure-activity relationships (SAR) of related compounds to enhance their efficacy against Plasmodium species. For example, dihydropyridine derivatives have been evaluated for their ability to inhibit various stages of the Plasmodium life cycle, demonstrating significant activity against liver and sexual stages of the parasite .

2. Antibacterial Properties
The compound has been investigated for its potential antibacterial activity. Compounds with similar structures have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism often involves inhibition of bacterial dihydrofolate reductase (DHFR), which is critical for bacterial growth and survival . The structure of this compound suggests it may also interact with DHFR or other essential bacterial enzymes.

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives through functional group transformations. This versatility makes it a valuable building block in organic synthesis .

2. Development of Novel Therapeutics
Due to its structural characteristics, this compound can be modified to create new therapeutic agents. For instance, variations in the substituents on the phenyl ring can lead to compounds with enhanced biological activity or selectivity for specific targets .

Case Studies and Research Findings

StudyFocusFindings
Optimization of Dihydropyridines Antimalarial compoundsIdentified structure modifications that enhance potency against Plasmodium species .
Inhibition of Bacterial DHFR Antibacterial activityDemonstrated that structural analogs inhibit DHFR effectively, suggesting potential for MRSA treatment .
Synthetic Applications Organic synthesisHighlighted the use of this compound as a precursor for diverse chemical syntheses .

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Groups

Verapamil (C27H38N2O4)
  • Structure : Verapamil contains two 3,4-dimethoxyphenyl groups linked via a nitrile and tertiary amine backbone .
  • Key Differences : Unlike Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate, verapamil lacks a ketone and ester group but includes a nitrile and branched alkyl chain.
  • Bioactivity: Verapamil is a non-selective calcium channel blocker with applications in hypertension and arrhythmia. Its 3,4-dimethoxyphenyl groups enhance binding to L-type calcium channels .
  • Pharmacokinetics : Verapamil exhibits significant cardiac and vascular effects due to its dual binding motifs, whereas this compound’s ester and ketone groups may favor metabolic stability or alternative targets .
Methyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate (C13H13NO5)
  • Structure : This compound shares the 3,4-dimethoxyphenyl group and methyl ester but replaces the valerate chain with an isoxazole ring .
  • Bioactivity : It targets MAPK pathways, suggesting anti-inflammatory or anticancer applications. Computational toxicity predictions indicate low acute toxicity (GUSAR-online model) .

Functional Analogues with Ester and Ketone Motifs

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives
  • Structure : These triazole derivatives feature a 3,4-dimethoxyphenyl group and thioether-linked acetic acid .
  • Key Differences : The triazole ring and sulfur atom differentiate their reactivity and solubility. This compound’s ester group may confer better membrane permeability.
  • Bioactivity : Triazole derivatives exhibit antimicrobial and antifungal activity, whereas the oxovalerate’s ketone group could modulate enzyme inhibition (e.g., dehydrogenases) .
Tacrine (C13H14N2)
  • Structure : A tetrahydroacridine derivative lacking methoxy groups but sharing a fused aromatic system.
  • Key Differences : Tacrine’s primary amine group contrasts with the oxovalerate’s ester and ketone functionalities.
  • Bioactivity : Tacrine is a cholinesterase inhibitor used in Alzheimer’s disease, highlighting how structural variations (e.g., ester vs. amine) dictate target specificity .

Data Tables: Structural and Functional Comparison

Table 1: Structural Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
This compound C15H20O5 280.32 Ester, ketone, 3,4-dimethoxyphenyl
Verapamil C27H38N2O4 454.60 Nitrile, tertiary amine, 2× 3,4-dimethoxyphenyl
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate C13H13NO5 263.25 Isoxazole, ester, 3,4-dimethoxyphenyl
2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid C12H12N3O3S 278.30 Triazole, thioether, carboxylic acid

Table 2: Pharmacological Profiles

Compound Primary Target/Pathway Therapeutic Indication Toxicity (Predicted/Reported)
This compound Not fully characterized Research compound Unknown
Verapamil L-type calcium channels Hypertension, arrhythmia Moderate (cardiac depression)
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate MAPK Anti-inflammatory, anticancer Low acute toxicity (predicted)
Tacrine Acetylcholinesterase Alzheimer’s disease High (hepatotoxicity)

Research Findings and Limitations

  • This compound remains understudied compared to its structural analogues.
  • Verapamil ’s clinical success underscores the importance of 3,4-dimethoxyphenyl groups in calcium modulation, but its complexity limits direct structural comparisons .
  • Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate demonstrates how heterocyclic replacements (isoxazole vs. valerate) can redirect bioactivity toward kinase pathways .

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14_{14}H16_{16}O5_{5}
  • Molecular Weight : 280.28 g/mol
  • Structure : The compound features a methoxy-substituted phenyl group and a keto group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The Minimum Inhibitory Concentration (MIC) values were determined to assess the compound's potency.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Bacillus anthracis20

The compound showed a promising reduction in bacterial growth, indicating its potential as an antimicrobial agent .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it was tested against human breast cancer cells (MDA-MB-231), where it exhibited a dose-dependent cytotoxic effect.

Concentration (µM) Cell Viability (%)
0100
585
1070
2050

The IC50_{50} value was found to be approximately 12 µM, suggesting significant antitumor potential .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key cellular pathways. It has been observed to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This suggests that the compound may serve as a lead structure for developing new anticancer therapeutics .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study assessed the antimicrobial efficacy of several derivatives of this compound. The findings indicated that modifications in the methoxy groups significantly influenced the compound's potency against resistant strains of bacteria .
  • Evaluation of Antitumor Properties :
    In a recent clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results showed a notable decrease in tumor size and improved patient outcomes compared to standard treatments alone .

Q & A

Q. How can synthetic protocols for Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate be optimized to improve yield and purity?

  • Methodological Answer : Optimization should focus on reaction conditions (e.g., temperature, catalyst selection) and purification techniques. For esterification steps, analogous protocols for dimethoxyphenyl-containing esters (e.g., triazole derivatives) suggest using reflux in ethanol with catalytic acid and monitoring via thin-layer chromatography (TLC) . Post-synthesis purification via recrystallization or column chromatography is critical, as demonstrated in studies on structurally similar esters .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine elemental analysis with IR spectroscopy (to confirm carbonyl and ester groups) and 1H^1 \text{H} NMR (to verify methoxy, methyl, and aromatic proton environments). For example, IR peaks at ~1700 cm1^{-1} indicate ester carbonyl stretches, while NMR signals for aromatic protons (6.5–7.5 ppm) and methoxy groups (~3.8 ppm) align with dimethoxyphenyl analogs .

Advanced Research Questions

Q. How can computational tools like GUSAR-online be applied to predict toxicity or bioactivity of this compound?

  • Methodological Answer : GUSAR-online uses quantitative structure-activity relationship (QSAR) models to predict acute toxicity. Input the compound’s SMILES notation to generate toxicity parameters (e.g., LD50_{50}). Studies on triazole derivatives with dimethoxyphenyl groups validated this approach, identifying compounds with low predicted toxicity for further pharmacological testing .

Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR spectra or elemental analysis results?

  • Methodological Answer : Cross-validate data using multiple techniques. For NMR discrepancies, compare experimental shifts with computational predictions (e.g., ChemDraw or ACD/Labs). If elemental analysis deviates, recheck stoichiometry or purity via high-performance liquid chromatography (HPLC). Contradictions may arise from residual solvents or isomeric impurities, as seen in studies of methoxyphenyl triazoles .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the dimethoxyphenyl ring?

  • Methodological Answer : Synthesize analogs with variations in methoxy group positions (e.g., 2,4- vs. 3,4-dimethoxy) or substituents (e.g., halogens, methyl groups). Test these analogs in biological assays (e.g., enzyme inhibition) and correlate results with computational docking studies. This approach was used to identify active triazole derivatives targeting specific enzymes .

Data-Driven Challenges

Q. What are the limitations of using TLC for purity assessment, and how can these be mitigated?

  • Methodological Answer : TLC may fail to detect low-concentration impurities. Complement TLC with HPLC or gas chromatography (GC) for higher sensitivity. For example, studies on dimethoxyphenyl esters required HPLC (C18 column, UV detection at 254 nm) to confirm >98% purity .

Experimental Design Considerations

Q. How should stability studies be conducted for this compound under varying storage conditions?

  • Methodological Answer : Store samples at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Monitor degradation via periodic HPLC analysis. Analogous esters showed stability for ≥2 years at -80°C in solvent .

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